EZH2 Degradation vs. GSK126 Inhibition
In direct head-to-head comparison, GNA002 treatment for 48 hours in Cal-27 head and neck cancer cells induced significant reduction in EZH2 protein abundance, whereas the SAM-competitive EZH2 inhibitor GSK126 failed to reduce EZH2 protein levels despite both compounds comparably reducing H3K27Me3 levels [1]. This demonstrates that GNA002 achieves target degradation—a distinct pharmacological outcome unattainable with conventional enzymatic inhibitors.
| Evidence Dimension | EZH2 protein abundance reduction |
|---|---|
| Target Compound Data | Significant reduction in EZH2 protein abundance after 48 h treatment |
| Comparator Or Baseline | GSK126 (SAM-competitive EZH2 inhibitor): no reduction in EZH2 protein abundance |
| Quantified Difference | Qualitative presence/absence: GNA002 reduces EZH2 protein; GSK126 does not reduce EZH2 protein |
| Conditions | Cal-27 head and neck cancer cells; 48 h incubation; immunoblotting analysis |
Why This Matters
For research requiring complete ablation of EZH2 functions beyond enzymatic inhibition, GNA002 is the only compound in this comparison that achieves target degradation.
- [1] Wang X, Cao W, Zhang J, Yan M, Xu Q, Wu X, Wan L, Zhang Z, Zhang C, Qin X, Xiao M, Ye D, Liu Y, Han Z, Wang S, Mao L, Wei W, Chen W. A covalently bound inhibitor triggers EZH2 degradation through CHIP-mediated ubiquitination. EMBO J. 2017;36(9):1243-1260. Figure 3A. View Source
